molecular formula C13H23NO5 B2928495 (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2375250-85-2

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2928495
CAS RN: 2375250-85-2
M. Wt: 273.329
InChI Key: FTYKIPORAAKPBP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1995 by a team of researchers led by Dr. John Kemp at the University of Edinburgh. Since then, CPCCOEt has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis Innovations

Research has shown innovative approaches in synthesizing complex organic compounds, which could include derivatives related to (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. For instance, a method for the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones has been developed. This method involves a three-component, one-pot reaction, indicating the potential for synthesizing related cyclic compounds with applications in medicinal chemistry and materials science (Trifunović et al., 2010).

Chemical Transformations

The study of macrocyclic compounds has also seen advancements, with research demonstrating the synthesis of complex structures from linear precursors. This includes the transformation of certain propanoic acid derivatives into macrocycles with potential applications in catalysis, drug delivery, and the development of new materials (Linden et al., 2006).

Catalytic Processes

Catalysis research has contributed significantly to the field, with studies on the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides to produce oxazolines. Such catalytic processes highlight the potential for creating structurally related compounds with diverse applications in pharmaceuticals and agrochemicals (Bacchi et al., 2002).

Immunobiological Activity

On the biological front, the synthesis of 2-amino-3-(purin-9-yl)propanoic acids and their derivatives has been explored for their immunostimulatory and immunomodulatory potency. This research underscores the therapeutic potential of compounds with similar structures in modulating immune responses (Doláková et al., 2005).

Antimicrobial Studies

Antimicrobial studies have also been conducted on propanoic acid derivatives, showing efficacy against various microbial pathogens. This indicates the possible application of similar compounds in developing new antimicrobial agents (Nirmalan et al., 2016).

properties

IUPAC Name

(2S)-3-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYKIPORAAKPBP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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